molecular formula C17H20ClN9O4 B10928811 4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide

4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10928811
M. Wt: 449.9 g/mol
InChI Key: TUMCNRFQKPMARR-UHFFFAOYSA-N
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Description

4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple pyrazole rings, a nitro group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Nitration and Chlorination: The pyrazole ring is then nitrated using a mixture of nitric acid and sulfuric acid. Chlorination is carried out using thionyl chloride or phosphorus pentachloride.

    Amidation: The nitro-chloro pyrazole is then reacted with an appropriate amine to form the amide linkage. This step typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Final Assembly: The final step involves the coupling of the substituted pyrazole with the remaining fragments under controlled conditions, often using a solvent like dichloromethane and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the nitro group.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for further functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of multiple pyrazole rings and functional groups suggests that it could interact with various biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro and chloro groups could participate in hydrogen bonding or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitro-1H-pyrazole: A simpler analog with similar functional groups.

    1,5-dimethyl-1H-pyrazole-4-carboxamide: Lacks the nitro and chloro substituents but shares the core pyrazole structure.

    N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide: Similar but without the nitro and chloro groups.

Uniqueness

This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

Molecular Formula

C17H20ClN9O4

Molecular Weight

449.9 g/mol

IUPAC Name

4-[3-(4-chloro-3-nitropyrazol-1-yl)propanoylamino]-N-(1,5-dimethylpyrazol-4-yl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C17H20ClN9O4/c1-4-26-15(17(29)22-12-7-19-24(3)10(12)2)13(8-20-26)21-14(28)5-6-25-9-11(18)16(23-25)27(30)31/h7-9H,4-6H2,1-3H3,(H,21,28)(H,22,29)

InChI Key

TUMCNRFQKPMARR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C(=O)NC3=C(N(N=C3)C)C

Origin of Product

United States

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